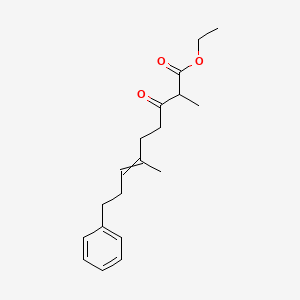
(3-Methoxyphenyl)methanol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)methanol and methylcarbamic acid are two distinct chemical compounds. (3-Methoxyphenyl)methanol, also known as m-anisyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a derivative of benzyl alcohol where the benzene ring is substituted with a methoxy group at the meta position. Methylcarbamic acid, on the other hand, is an organic compound with the molecular formula CH3NHCOOH. It is a derivative of carbamic acid where one of the hydrogen atoms is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methoxyphenyl)methanol: can be synthesized through several methods. One common method involves the reduction of 3-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields (3-Methoxyphenyl)methanol as the primary product .
Methylcarbamic acid: can be prepared by reacting methylamine with carbon dioxide. This reaction is typically carried out under high pressure and at elevated temperatures to ensure the formation of methylcarbamic acid .
Industrial Production Methods
In industrial settings, (3-Methoxyphenyl)methanol is often produced through the catalytic hydrogenation of 3-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure .
Methylcarbamic acid is produced industrially by the reaction of methyl isocyanate with water. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methanol: undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Methylcarbamic acid: primarily undergoes hydrolysis to form methylamine and carbon dioxide. This reaction is typically catalyzed by acids or bases .
Common Reagents and Conditions
Oxidation of (3-Methoxyphenyl)methanol: Common oxidizing agents include PCC and KMnO4.
Reduction of (3-Methoxyphenyl)methanol: LiAlH4 is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde
Reduction: 3-Methoxyphenylmethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxyphenyl)methanol: has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used as a fragrance and flavoring agent in the food and cosmetic industries.
Methylcarbamic acid: is primarily used in the production of pesticides and herbicides. It is also used as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
(3-Methoxyphenyl)methanol: exerts its effects primarily through interactions with enzymes that catalyze the oxidation and reduction of alcohols. It acts as a substrate for these enzymes, leading to the formation of various metabolites .
Methylcarbamic acid: acts by inhibiting the activity of certain enzymes involved in the synthesis of nucleic acids. This inhibition disrupts cellular processes, leading to the death of the target organism .
Comparison with Similar Compounds
(3-Methoxyphenyl)methanol: is similar to other methoxy-substituted benzyl alcohols, such as 4-methoxybenzyl alcohol and 2-methoxybenzyl alcohol. its unique substitution pattern at the meta position gives it distinct chemical and physical properties .
Methylcarbamic acid: is similar to other carbamic acids, such as ethylcarbamic acid and propylcarbamic acid. Its methyl group provides it with unique reactivity and biological activity compared to its analogs .
Similar Compounds
- 4-Methoxybenzyl alcohol
- 2-Methoxybenzyl alcohol
- Ethylcarbamic acid
- Propylcarbamic acid
Properties
CAS No. |
112030-49-6 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(3-methoxyphenyl)methanol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O2.C2H5NO2/c1-10-8-4-2-3-7(5-8)6-9;1-3-2(4)5/h2-5,9H,6H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
NQWJWELXOKWVHX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.COC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



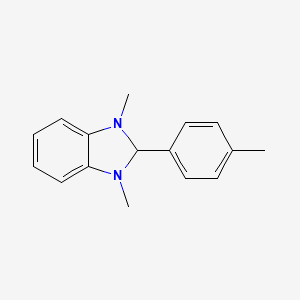
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
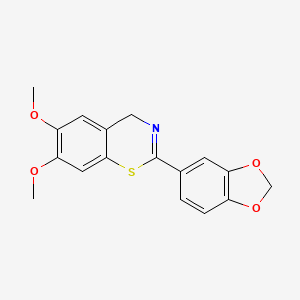
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)
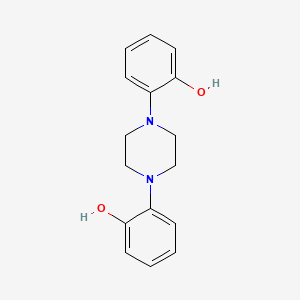
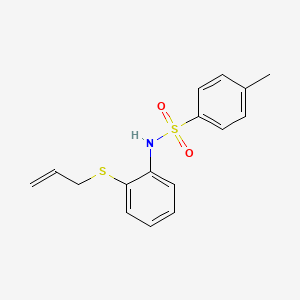

![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
